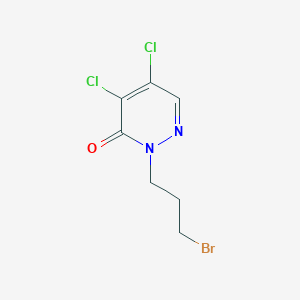
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with a 3-bromopropyl group and two chlorine atoms at the 4 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the 3-Bromopropyl Group: The 3-bromopropyl group can be introduced via nucleophilic substitution reactions using 3-bromopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by other nucleophiles.
Electrophilic Substitution: The pyridazinone ring can undergo electrophilic substitution reactions, particularly at positions that are not sterically hindered.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The chlorinated pyridazinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to a range of biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Used in organic synthesis studies.
3-Bromo-1-propanol: Utilized in the synthesis of various organic compounds.
Uniqueness
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
188885-55-4 |
|---|---|
Fórmula molecular |
C7H7BrCl2N2O |
Peso molecular |
285.95 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C7H7BrCl2N2O/c8-2-1-3-12-7(13)6(10)5(9)4-11-12/h4H,1-3H2 |
Clave InChI |
LZFLPNHPPDXOFL-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=O)C(=C1Cl)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


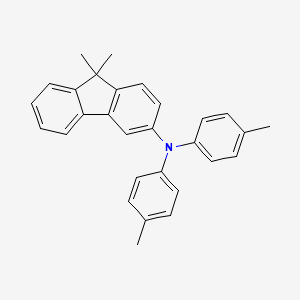

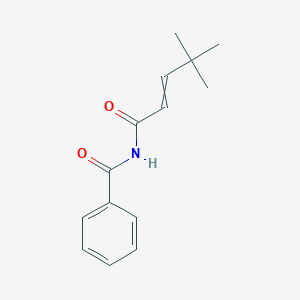
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)

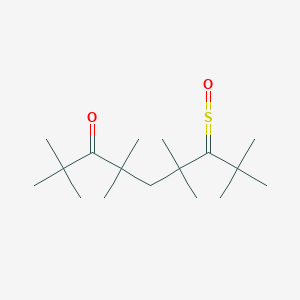
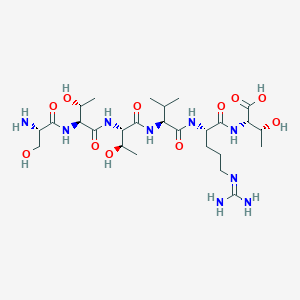

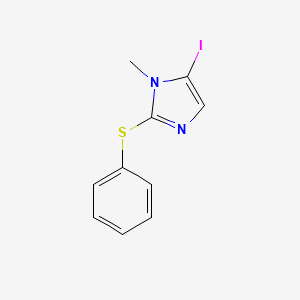
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
